2-(1-Chloro-2,2,2-trifluoroethyl)phenol
Description
2-(1-Chloro-2,2,2-trifluoroethyl)phenol is a fluorinated aromatic compound characterized by a phenol group substituted at the ortho position with a 1-chloro-2,2,2-trifluoroethyl moiety. Its molecular formula is C₈H₆ClF₃O (molecular weight: 210.58 g/mol). This compound is primarily utilized as a synthetic intermediate in the preparation of trifluoroalkylidene derivatives, which are critical in medicinal chemistry and materials science.
Synthesis: A key method involves the Julia olefination procedure, where 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole—a stable reagent synthesized from benzothiazole-2-thiol and halothane—reacts with aldehydes to yield chlorotrifluoroethylidenes . This one-step synthesis offers advantages in efficiency and scalability compared to traditional multi-step routes.
Properties
Molecular Formula |
C8H6ClF3O |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
2-(1-chloro-2,2,2-trifluoroethyl)phenol |
InChI |
InChI=1S/C8H6ClF3O/c9-7(8(10,11)12)5-3-1-2-4-6(5)13/h1-4,7,13H |
InChI Key |
GYXUWWVQSOTFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differentiators
- Positional Isomerism: The ortho vs. para substitution in phenol derivatives significantly impacts solubility, melting points, and reactivity .
- Functional Group Diversity: Ethers (Isoflurane) prioritize volatility, phenols enable acidity-driven reactions, and phosphonates offer hydrolytic stability .
- Synthetic Utility: The Julia procedure for this compound simplifies access to trifluoromethylated olefins, unlike multi-step routes for phosphonates or thioethers .
Preparation Methods
Reaction Mechanism and Conditions
The reaction is typically conducted in dry toluene or dichloromethane at temperatures between −5°C and 10°C to mitigate side reactions. Pyridine acts as a base to neutralize HCl generated during the reaction, shifting the equilibrium toward product formation. The general procedure involves:
-
Dissolving 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol in anhydrous toluene.
-
Slow addition of SOCl₂ at low temperatures.
-
Gradual warming to room temperature for reaction completion.
Example Protocol (Adapted from):
-
Starting Material: 2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (10 mmol).
-
Reagents: Thionyl chloride (14 mmol), pyridine (10 mmol), dry toluene (15 mL).
-
Procedure: SOCl₂ is added dropwise to a cooled (−5°C) mixture of the alcohol and pyridine in toluene. The reaction is stirred at room temperature for 2–4 hours, followed by extraction with ethyl acetate and purification via column chromatography.
Optimization and Byproduct Management
Key factors influencing yield include:
-
Stoichiometry: A 1.4:1 molar ratio of SOCl₂ to alcohol ensures complete conversion.
-
Solvent Choice: Polar aprotic solvents like toluene minimize solvolysis side reactions.
-
Temperature Control: Slow addition at −5°C prevents exothermic decomposition of SOCl₂.
Alternative Pathways via Intermediate Diazotization
Patents CN1962603A and CN100534973C describe multi-step routes starting from nitroaromatic precursors, though these are more commonly applied to analogous compounds like 2-(2,2,2-trifluoroethoxy)phenol. Adaptations for 2-(1-chloro-2,2,2-trifluoroethyl)phenol require:
-
Etherification: Reaction of o-nitrochlorobenzene with 2,2,2-trifluoroethanol under phase-transfer catalysis.
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Reduction: Hydrogenation of the nitro group to aniline.
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Diazotization and Hydroxylation: Conversion of the aniline to phenol via diazonium intermediates.
Critical Analysis:
While this route offers scalability, the need for hydrogenation and diazotization introduces complexity, reducing overall yield (typically 65–72%) compared to direct chlorination.
Halogenation of Trifluoromethylphenol Derivatives
A less common approach involves electrophilic halogenation of 2-trifluoromethylphenol. CN1994990A reports the use of sulfur-based reagents (e.g., N-chlorosuccinimide) in the presence of ZrCl₄ as a catalyst.
-
Substrate: 4-Trifluoromethylphenol (0.2 mol).
-
Reagents: N-Chlorosuccinimide (NCS, 5.74 mmol), ZrCl₄ (0.023 mmol), CH₂Cl₂.
-
Conditions: Reaction at −78°C, followed by warming to room temperature.
Comparative Analysis of Methodologies
Structural Characterization and Analytical Data
Successful synthesis is confirmed via:
Q & A
Q. What are the recommended synthetic routes for 2-(1-Chloro-2,2,2-trifluoroethyl)phenol in academic laboratories?
The compound can be synthesized via the Julia olefination method using stable 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole as a key intermediate. This reagent is prepared from benzothiazole-2-thiol and halothane under controlled conditions. The reaction proceeds by coupling with aldehydes or ketones in anhydrous solvents (e.g., THF) at low temperatures (−78°C to 0°C) to yield trifluoroalkylidene derivatives . Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients.
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- NMR Spectroscopy : 1H NMR (for aromatic protons and substituent environments), 13C NMR (to confirm carbon framework), and 19F NMR (to resolve trifluoroethyl and chloro substituent interactions).
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes for molecular ion verification.
- Infrared (IR) Spectroscopy : To identify phenolic O-H stretches (~3200–3500 cm⁻¹) and C-F/C-Cl bonds (1050–1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.
- Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation.
- Follow waste disposal guidelines for halogenated phenols, as improper handling may release toxic fumes .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, CF₃) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
The chloro and trifluoroethyl groups activate the aromatic ring toward electrophilic attack by withdrawing electron density via inductive effects. The meta-directing nature of the trifluoroethyl group and para-directing tendency of the chloro substituent create regioselectivity challenges. Computational modeling (DFT) is recommended to predict reactive sites, complemented by experimental trials with controlled electrophiles (e.g., nitration or sulfonation agents) .
Q. What strategies mitigate volatility and instability during isolation of this compound?
- Low-temperature crystallization : Use mixed solvents (e.g., dichloromethane/pentane) at −20°C to precipitate the product.
- Inert atmosphere : Conduct reactions and purification under nitrogen/argon to prevent oxidation.
- Derivatization : Convert the phenol to a stable ether or ester derivative for handling, followed by deprotection .
Q. How can this compound be utilized in synthesizing trifluoromethylated heterocycles?
The trifluoroethyl group serves as a precursor for triazole or pyridine derivatives via cycloaddition reactions. For example:
- React with sodium azide and alkynes under Click chemistry conditions (Cu(I) catalyst) to form 1,2,3-triazoles.
- Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to construct biaryl systems. Reaction yields depend on ligand choice (e.g., XPhos) and solvent polarity .
Q. What analytical methods resolve contradictions in reported solubility data for this compound?
- HPLC with UV/Vis detection : Use C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to assess purity and solubility.
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to infer solubility limits in polar vs. non-polar solvents.
- Dynamic light scattering (DLS) : Quantify aggregation tendencies in aqueous buffers .
Methodological Notes
- Synthesis Optimization : Replace traditional ZnCl₂-mediated methods with Julia olefination to improve yield (reported 65–85%) and scalability .
- Contradiction Management : Cross-validate spectral data (e.g., 19F NMR shifts) against NIST databases to resolve discrepancies in substituent effects .
- Advanced Applications : Explore photophysical properties (e.g., fluorescence quenching) for sensor development, leveraging the electron-deficient aromatic system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
